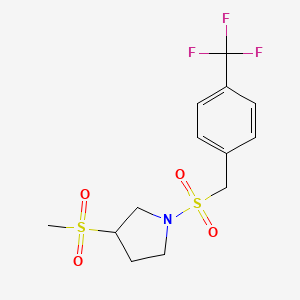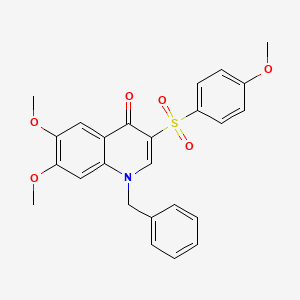
1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” is a chemical compound. It’s part of a larger group of compounds known as isoquinoline derivatives . Isoquinoline derivatives are known for their diverse biological activities against various pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline” was synthesized from eugenol methyl ether through a series of reactions including conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the obtained amide to isoquinoline using sulfuric acid .Molecular Structure Analysis
The molecular structure of “1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” is complex, with multiple functional groups. It contains methyl, methoxy, and benzyl groups . The exact structure can be determined using techniques such as FTIR, 1H-NMR, and GC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” include conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the obtained amide to isoquinoline using sulfuric acid .科学的研究の応用
Antioxidant Applications
Research has indicated that analogs of quinoline, such as ethoxyquin (a molecule structurally related to the quinoline derivatives) and its analogs, play a significant role in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, demonstrating strong antioxidant properties. These compounds have been studied for their efficacy in preventing spontaneous combustion of fish meals due to their high degree of unsaturation. Further investigations into the antioxidant capabilities of these analogs in fish meal and other applications could reveal potential uses of 1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one in preserving food quality and safety (A. J. de Koning, 2002).
Potential Therapeutic Uses
Isoquinoline derivatives, which share a structural framework with quinoline compounds, have been extensively reviewed for their wide-ranging biological activities. These activities include antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, and antimalarial effects. This suggests that 1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one could be explored for its potential in contributing to treatments for these conditions. The review highlights the pharmacological importance of isoquinoline derivatives, underscoring the need for further research into their therapeutic applications and the possibility of designing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (K. Danao et al., 2021).
Antimicrobial Properties
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites related to quinoline compounds. These metabolites have shown efficacy in allelopathy and defense against microbiological threats, including pathogenic fungi and bacteria. The review of these compounds suggests that while monomeric natural benzoxazinoids may not be potent as antimicrobial agents on their own, the 1,4-benzoxazin-3-one backbone presents a potential scaffold for designing new antimicrobial compounds. This opens avenues for research into the antimicrobial applications of quinoline derivatives, such as 1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one, and their potential in addressing antibiotic resistance and other challenges in microbial infection management (Wouter J. C. de Bruijn et al., 2018).
特性
IUPAC Name |
1-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26(15-17-7-5-4-6-8-17)21-14-23(32-3)22(31-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNKYSSVWGNIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

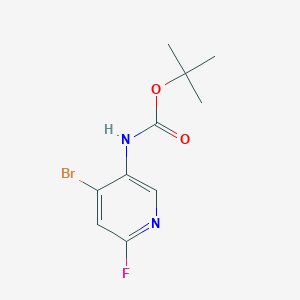
![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)

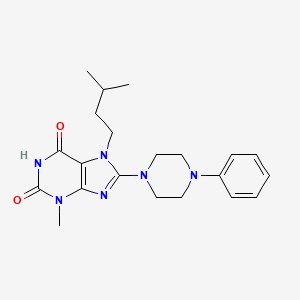
![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)

![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)
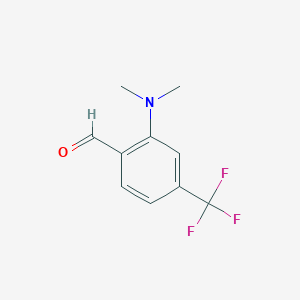
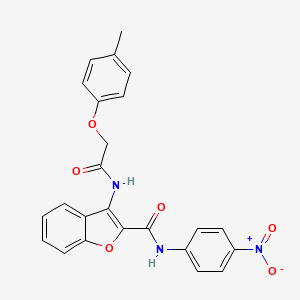
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)

